molecular formula C5H2F7I B3051991 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene CAS No. 376-97-6

3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene

Cat. No. B3051991
CAS RN: 376-97-6
M. Wt: 321.96 g/mol
InChI Key: MWZCKSUNMWRVIG-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene is a chemical compound with the molecular formula C5H2F7I . It is a member of the class of compounds known as fluoroalkenes .


Molecular Structure Analysis

The molecular structure of 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene consists of a pentene backbone with seven fluorine atoms and one iodine atom attached . The exact 3D conformation of the molecule can vary depending on the rotation around the carbon-carbon single bonds .


Physical And Chemical Properties Analysis

3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene has a molecular weight of 321.96 g/mol . It has a density of 2.0±0.1 g/cm3, a boiling point of 118.6±40.0 °C at 760 mmHg, and a vapor pressure of 19.8±0.2 mmHg at 25°C .

Scientific Research Applications

  • Radical Additions to Unsaturated Systems : Heptafluoro-2-iodopropane, a related compound, has been studied for its reactivity with unsaturated systems like vinyl fluoride and trifluoroethylene. These reactions involve radical additions under photochemical and thermal conditions, yielding various fluorinated adducts (Fleming, Haszeldine, & Tipping, 1973).

  • Reactions of Perfluoro-2-methyl-2-pentylcarbanion : Studies on the reactions of perfluoro-2-methyl-2-pentylcarbanion, which can be formed from compounds like 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene, have shown that it can undergo various reactions such as isomerization and alkylation, yielding hydrofluorocarbons (Dmowski & Woźniacki, 1985).

  • Gamma-Ray Initiated Reactions : The addition of silicon hydrides to alkenes, including 3,3,4,4,5,5,5-heptafluoro-1-pentene, initiated by gamma rays, has been studied. These reactions lead to the formation of various silyl substituted derivatives and polymers (El-Abbady & Anderson, 1958).

  • Fluorination and Stability of Perfluorinated Compounds : Research on the fluorination of pentafluoroiodobenzene and related compounds has provided insights into the stability and reactivity of perfluorinated vinyl iodine compounds, which are structurally related to heptafluoro-1-iodo-1-pentene (Frohn & Nielinger, 1996).

  • Surface Activity of Fluorinated Compounds : The synthesis and study of a novel branched fluorinated anion surfactant derived from perfluoro-2-methyl-2-pentene, related to 3,3,4,4,5,5,5-heptafluoro-1-iodo-1-pentene, have shown significant surface activity, indicating potential applications in specialized surfactants and coatings (Sha et al., 2014).

Future Directions

The future research directions for 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene could involve studying its reactivity and potential applications in the synthesis of fluorinated compounds, which are of interest in the pharmaceutical and materials science industries .

properties

IUPAC Name

(E)-3,3,4,4,5,5,5-heptafluoro-1-iodopent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZCKSUNMWRVIG-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896658
Record name (1E)-3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene

CAS RN

157430-71-2
Record name (1E)-3,3,4,4,5,5,5-Heptafluoro-1-iodopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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